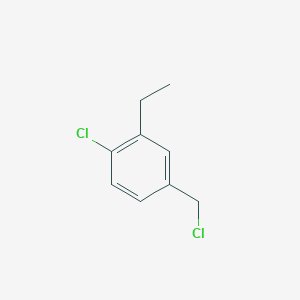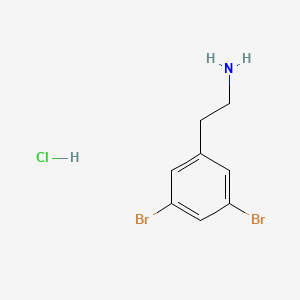
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an ethanamine chain, and a hydrochloride group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride typically involves the bromination of phenylethylamine. The process begins with the preparation of 3,5-dibromophenylacetonitrile, which is then reduced to 3,5-dibromophenylethylamine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Acylation Reactions: The amine group can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Acylation Reactions: Formation of amides.
科学研究应用
2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the amine group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
2-(3,5-Dichlorophenyl)ethan-1-amine Hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Difluorophenyl)ethan-1-amine Hydrochloride: Contains fluorine atoms instead of bromine.
2-(3,5-Dimethylphenyl)ethan-1-amine Hydrochloride: Contains methyl groups instead of bromine.
Uniqueness: The presence of bromine atoms in 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride imparts unique electronic and steric properties, making it distinct from its analogs
属性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC 名称 |
2-(3,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |
InChI 键 |
MXFRRCXHGRCMTL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Br)Br)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


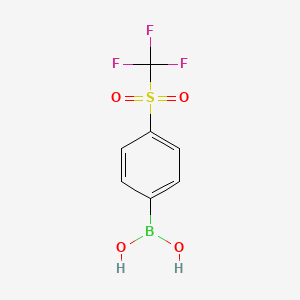
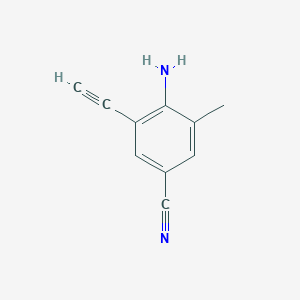
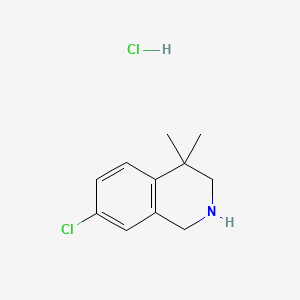
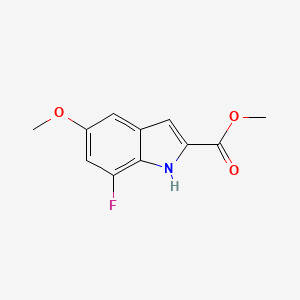
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)
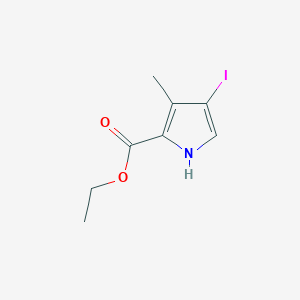

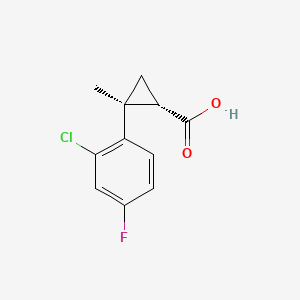
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
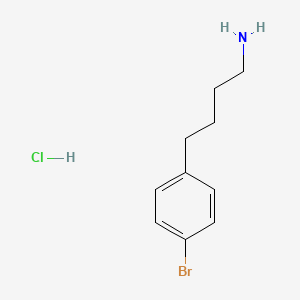
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)

